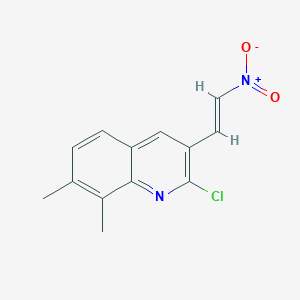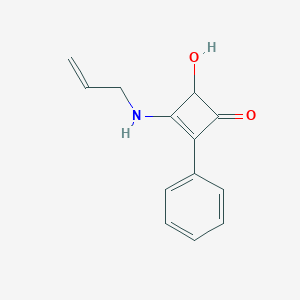![molecular formula C5H10N2O4 B13829224 L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
L-Alanine, 3-[(methoxycarbonyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, 3-[(methoxycarbonyl)amino]- is a derivative of the amino acid L-alanine It is characterized by the presence of a methoxycarbonyl group attached to the amino group of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(methoxycarbonyl)amino]- typically involves the protection of the amino group of L-alanine using a methoxycarbonyl group. This can be achieved through the reaction of L-alanine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[(methoxycarbonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like hydrazine or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
L-Alanine, 3-[(methoxycarbonyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[(methoxycarbonyl)amino]- involves its interaction with specific molecular targets. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
L-Alanine methyl ester: Similar in structure but lacks the methoxycarbonyl group.
N-Boc-L-Alanine: Contains a tert-butoxycarbonyl group instead of a methoxycarbonyl group.
L-Alanine isoxazolidide: A derivative used in peptide synthesis.
Uniqueness
L-Alanine, 3-[(methoxycarbonyl)amino]- is unique due to the presence of the methoxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where selective protection and deprotection of functional groups are crucial .
Properties
Molecular Formula |
C5H10N2O4 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-11-5(10)7-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 |
InChI Key |
ACKMHVGECBCNMN-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)NC[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)NCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



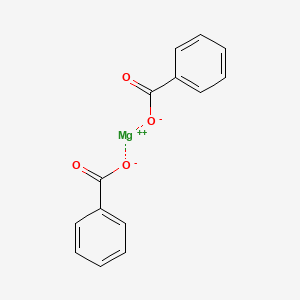
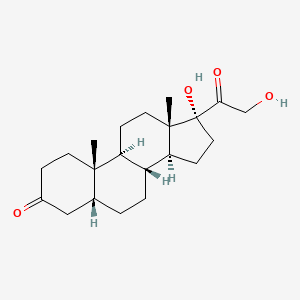
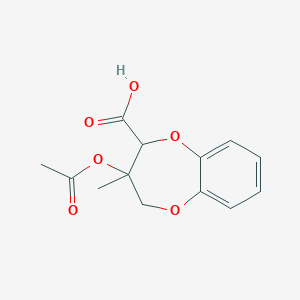
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
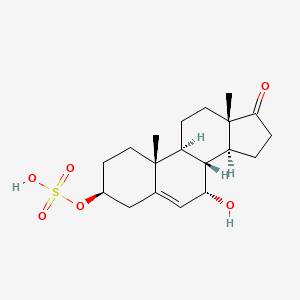
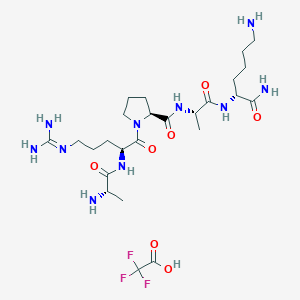


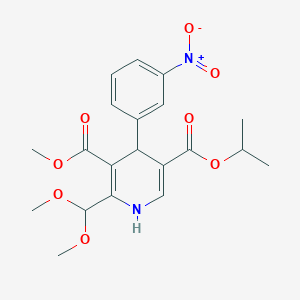
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
